molecular formula C13H15F2N3O B7046263 N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide

N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide

Cat. No.: B7046263
M. Wt: 267.27 g/mol
InChI Key: KXUJTLZEIMBUOM-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide is a synthetic compound characterized by its unique bicyclic structure. This compound belongs to the class of diazabicyclo compounds, which are known for their significant pharmacological and chemical properties. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O/c14-10-2-1-3-11(15)12(10)16-13(19)18-7-6-17-5-4-9(18)8-17/h1-3,9H,4-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUJTLZEIMBUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide typically involves multiple steps:

  • Formation of the Diazabicyclo[3.2.1]octane Core: : This step often starts with the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of a suitable amine with a cyclic ketone in the presence of a strong base.

  • Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with the diazabicyclo core under conditions that facilitate the substitution.

  • Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. This typically involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts, solvents, and temperatures.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with different nucleophiles replacing fluorine atoms.

Scientific Research Applications

N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the diazabicyclo core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-1,4-diazabicyclo[2.2.2]octane-4-carboxamide: Similar structure but with a different bicyclic core.

    N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.3.1]nonane-4-carboxamide: Another variant with a larger bicyclic system.

Uniqueness

N-(2,6-difluorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group further enhances its stability and activity, making it a valuable compound in various research and industrial applications.

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